
Tungsten--zirconium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tungsten–zirconium (2/1) is a compound that combines tungsten and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high strength, good thermal conductivity, and excellent resistance to high temperatures and corrosion. These characteristics make it valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tungsten–zirconium (2/1) can be achieved through several methods. One common approach involves the reactive infiltration of zirconium-copper alloys into tungsten preforms. This process typically occurs at high temperatures, around 1200°C, where the zirconium-copper infiltrants reduce tungsten carbide into tungsten and zirconium carbide .
Industrial Production Methods
In industrial settings, tungsten–zirconium (2/1) composites are often produced using hot-pressing and spark plasma sintering techniques. These methods involve the application of high pressure and temperature to form dense, high-strength composites. The use of continuous tungsten fibers and zirconium carbide particles in these composites enhances their mechanical properties and toughness .
Analyse Chemischer Reaktionen
Types of Reactions
Tungsten–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s high reactivity and the presence of both tungsten and zirconium.
Common Reagents and Conditions
Common reagents used in reactions with tungsten–zirconium (2/1) include oxygen, hydrogen, and various acids and bases. For example, oxidation reactions may occur in the presence of oxygen at elevated temperatures, leading to the formation of tungsten oxide and zirconium oxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield tungsten oxide and zirconium oxide, while reduction reactions may produce elemental tungsten and zirconium .
Wissenschaftliche Forschungsanwendungen
Tungsten–zirconium (2/1) has a wide range of scientific research applications due to its unique properties
Biology: Research is ongoing to explore the potential biological applications of tungsten–zirconium (2/1), particularly in the development of new materials for biomedical devices.
Medicine: The compound’s high strength and biocompatibility make it a candidate for use in medical implants and prosthetics.
Wirkmechanismus
The mechanism by which tungsten–zirconium (2/1) exerts its effects is primarily related to its high reactivity and the formation of strong bonds between tungsten and zirconium atoms. These bonds contribute to the compound’s high strength and resistance to thermal and mechanical stress. Additionally, the presence of zirconium carbide particles enhances the material’s toughness by dissipating energy during mechanical deformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to tungsten–zirconium (2/1) include tungsten carbide, zirconium carbide, and other tungsten-based composites. These compounds share some properties with tungsten–zirconium (2/1), such as high strength and thermal conductivity.
Uniqueness
What sets tungsten–zirconium (2/1) apart from similar compounds is its combination of tungsten and zirconium in a specific ratio, which results in unique mechanical and thermal properties. The addition of zirconium carbide particles further enhances the toughness and strength of the composite, making it suitable for applications that require materials to withstand extreme conditions .
Eigenschaften
CAS-Nummer |
12040-31-2 |
|---|---|
Molekularformel |
W2Zr |
Molekulargewicht |
458.9 g/mol |
IUPAC-Name |
tungsten;zirconium |
InChI |
InChI=1S/2W.Zr |
InChI-Schlüssel |
OJYBUGUSFDKJEX-UHFFFAOYSA-N |
Kanonische SMILES |
[Zr].[W].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


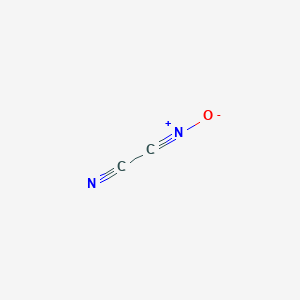
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)


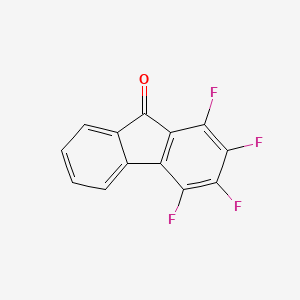
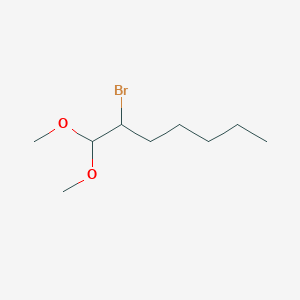
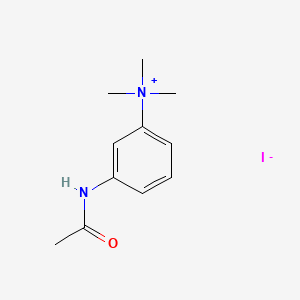
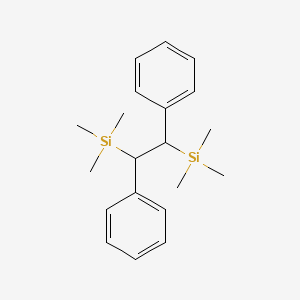
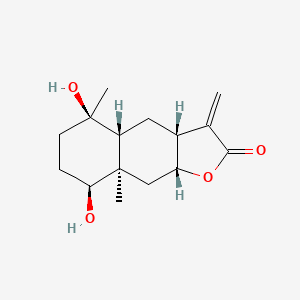


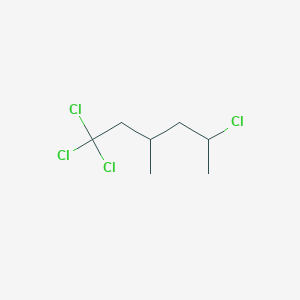
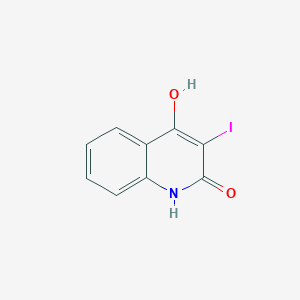
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
